

synthesis of pretilachlor from 2,6-Diethyl-N-(2-propoxyethyl)aniline

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Compound of Interest

Compound Name:	2,6-Diethyl-N-(2-propoxyethyl)aniline
Cat. No.:	B1592339

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Application Notes for the Synthesis of Pretilachlor

Introduction

Pretilachlor is a selective, pre-emergence herbicide belonging to the chloroacetanilide class, widely utilized for weed control in rice cultivation.[1][2] The final and critical step in its synthesis is the N-acylation of the intermediate compound, **2,6-Diethyl-N-(2-propoxyethyl)aniline**. This process involves the reaction of the secondary amine group of the aniline derivative with chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] Careful control of reaction parameters such as temperature, solvent, and the choice of base is essential for achieving high yield and purity of the final product.[3][4]

Experimental Protocols

This section details the protocol for the synthesis of pretilachlor via the acylation of **2,6-Diethyl-N-(2-propoxyethyl)aniline** with chloroacetyl chloride. The following procedure is a representative method compiled from established synthesis routes.[1][3]

Materials and Equipment:

- Reactants:
 - **2,6-Diethyl-N-(2-propoxyethyl)aniline**
 - Chloroacetyl chloride
- Base/Acid Scavenger:
 - Sodium carbonate (Na_2CO_3)[3] or Triethylamine[5]
- Solvent:
 - Toluene[3][4] or another aprotic solvent like Dioxane[1]
- Apparatus:
 - Three-necked round-bottom flask
 - Stirrer (magnetic or mechanical)
 - Thermometer
 - Dropping funnel
 - Reflux condenser
 - Ice/salt bath[3][6]
 - Separatory funnel
 - Rotary evaporator

Protocol:

- Reaction Setup:
 - In a dry three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve **2,6-Diethyl-N-(2-propoxyethyl)aniline** and a base (e.g., sodium carbonate) in a

suitable solvent like toluene.[3] The molar ratio of the aniline intermediate to chloroacetyl chloride is typically around 1:1 to 1:1.05.[1]

- Purge the reaction vessel with an inert gas, such as nitrogen, to create an oxygen-free atmosphere.[3]
- Acylation Reaction:
 - Cool the reaction mixture to a temperature between 0°C and 5°C using an ice/salt bath.[3]
 - Slowly add chloroacetyl chloride, potentially dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 1-2 hours.[1][3] It is crucial to maintain the internal temperature below 5°C during this addition to control the exothermic reaction and minimize side-product formation.[3][6]
 - After the addition is complete, allow the reaction to proceed with stirring for an additional 3-4 hours, either while maintaining the low temperature or allowing it to warm to room temperature.[1][3]
- Work-up and Purification:
 - Once the reaction is complete, as monitored by a suitable technique like TLC, quench the reaction by adding water to the mixture.[1][3]
 - Transfer the mixture to a separatory funnel. The organic layer containing the pretilachlor product is separated from the aqueous layer.[1][3]
 - Wash the organic layer sequentially with water and then a saturated brine solution to remove any remaining salts and impurities.[1]
 - Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate.[1]
 - Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude pretilachlor product.[1][7]
 - If necessary, the product can be further purified by vacuum distillation.[7]

Data Presentation

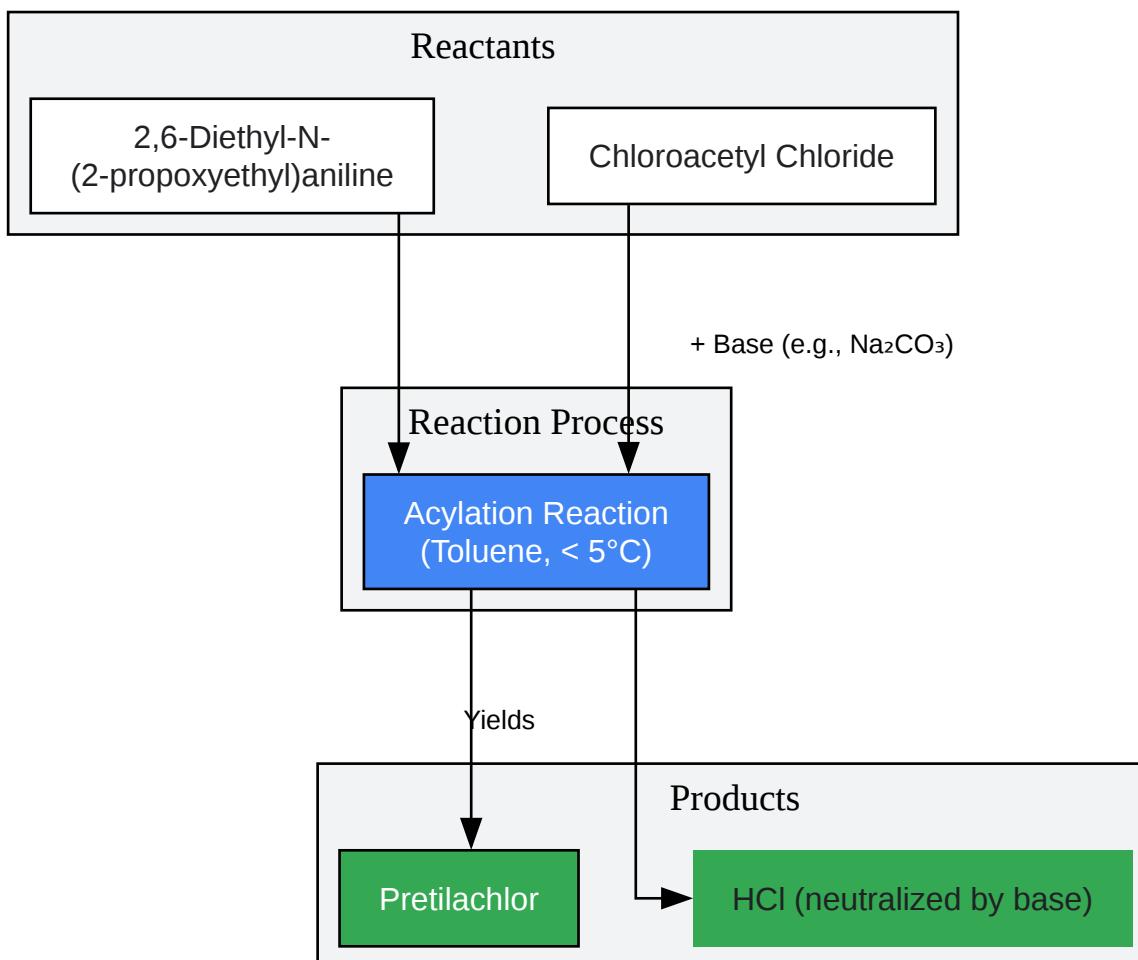
The following table summarizes quantitative data from various reported syntheses of pretilachlor, highlighting the reaction conditions and corresponding outcomes.

Starting Material	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
2,6-Diethylaniline	Sodium Hydride	Toluene	100-120	4	85	93.8	[1]
2,6-Diethylaniline	Sodium Ethoxide	Toluene	100-120	4	60	87.5	[1]
2,6-Diethylaniline*	Sodium Hydride	Dioxane	100	4	81	92.0	[1]
2,6-Diethyl-N-(2-propoxyethyl)aniline	Sodium Carbonate	Toluene	< 5	3	95	Not specified	[3]
2,6-diethylanilinopropyl ether	Liquid Caustic	Not specified	Not specified	Not specified	92	95	[8]

*Note: These examples represent a "one-pot" synthesis where **2,6-Diethyl-N-(2-propoxyethyl)aniline** is formed in situ from 2,6-diethylaniline before the acylation step in the same reactor.[1]

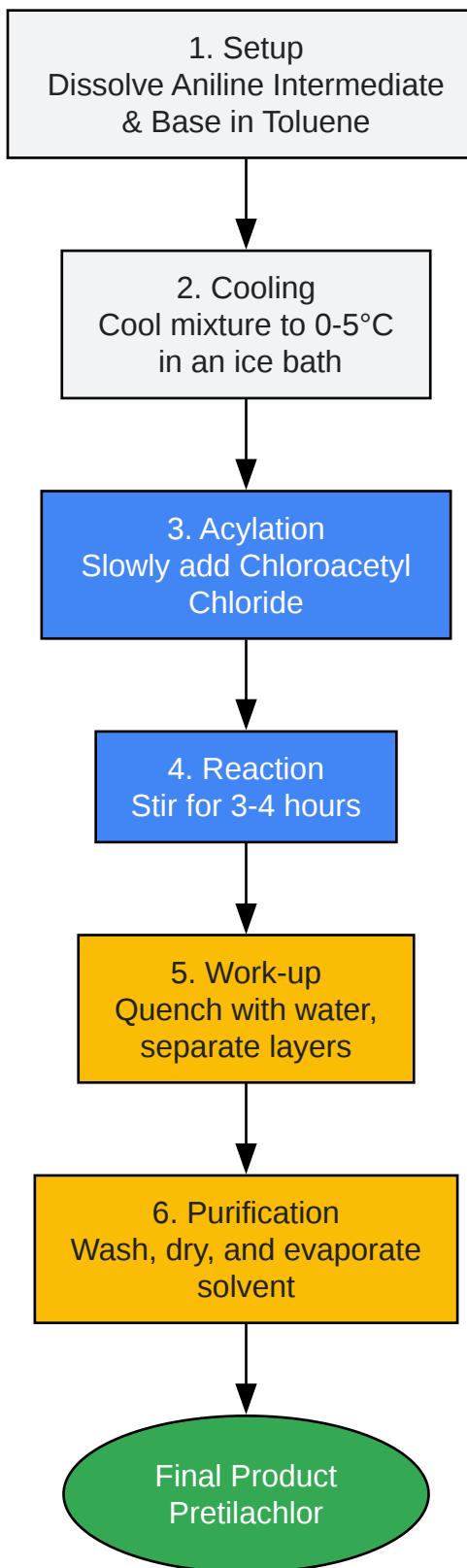
Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of Pretilachlor.



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Caption: Chemical reaction pathway for Pretilachlor synthesis.

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